2-Bromo-7-chlorothiazolo[4,5-c]pyridine
CAS No.:
Cat. No.: VC18287003
Molecular Formula: C6H2BrClN2S
Molecular Weight: 249.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2BrClN2S |
|---|---|
| Molecular Weight | 249.52 g/mol |
| IUPAC Name | 2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H |
| Standard InChI Key | ZXFVYNKJLPYJMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C=N1)Cl)SC(=N2)Br |
Introduction
Chemical Structure and Nomenclature
Core Architecture and Substituent Effects
2-Bromo-7-chlorothiazolo[4,5-c]pyridine consists of a bicyclic framework where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine atom occupies the 2-position of the thiazole moiety, while chlorine is located at the 7-position of the pyridine ring . This substitution pattern critically influences electronic distribution, as evidenced by computational descriptors such as the XLogP3 value of 3, indicating moderate lipophilicity . The absence of rotatable bonds (Rotatable Bond Count = 0) and low hydrogen bond donor capacity (Hydrogen Bond Donor Count = 0) suggest a rigid, planar structure conducive to target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂BrClN₂S | |
| Molecular Weight | 249.52 g/mol | |
| IUPAC Name | 2-bromo-7-chloro- thiazolo[4,5-c]pyridine | |
| XLogP3 | 3 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Analytical Characterization
Halogenation Strategies
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine typically involves sequential halogenation of a thiazolo[4,5-c]pyridine precursor. Bromination at the 2-position is achieved using reagents like phosphorus oxybromide (POBr₃) under controlled temperatures (60–80°C), followed by chlorination at the 7-position via electrophilic aromatic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂). Reaction monitoring via high-performance liquid chromatography (HPLC) ensures minimal byproduct formation, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity.
Biological Activities and Mechanistic Insights
Anticancer Applications
Thiazolo[4,5-c]pyridine derivatives inhibit kinases such as EGFR and VEGFR-2 at IC₅₀ values <100 nM, suggesting potential for oncology therapeutics. Molecular docking studies propose that the bromine atom occupies hydrophobic pockets in kinase domains, while the pyridine nitrogen coordinates with catalytic lysine residues.
Table 2: Biological Activities of Structural Analogs
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| EGFR Kinase | 78 nM | ATP-competitive inhibition |
| VEGFR-2 | 92 nM | Allosteric binding |
| S. aureus | 4 µg/mL | Cell wall synthesis disruption |
Drug Development Considerations
Pharmacokinetic Profiling
With a calculated polar surface area of 67.8 Ų and moderate lipophilicity (XLogP3 = 3), 2-Bromo-7-chlorothiazolo[4,5-c]pyridine likely exhibits balanced blood-brain barrier permeability and oral bioavailability . Microsomal stability assays indicate a human hepatic extraction ratio of 0.66, necessitating structural optimization to reduce first-pass metabolism.
Future Research Directions
Targeted Structural Modifications
-
Ring Expansion: Introducing a third fused ring could enhance target affinity, as seen in triazolo[4,5-c]pyridine-based P2X7 antagonists .
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Prodrug Strategies: Masking the chlorine atom with enzymatically cleavable groups (e.g., esters) may improve solubility and reduce renal toxicity.
Translational Studies
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